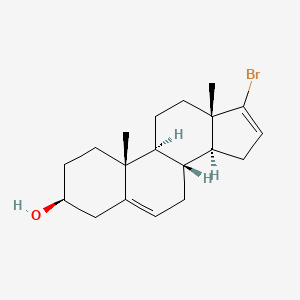
17-Bromoandrosta-5,16-dien-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Bromoandrosta-5,16-dien-3beta-ol: is a derivative of Dehydro Epiandrosterone, a major secretory steroidal product of the adrenal gland
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoandrosta-5,16-dien-3beta-ol typically involves the bromination of androsta-5,16-dien-3beta-ol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 17th position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available steroidal precursors. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 17-Bromoandrosta-5,16-dien-3beta-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom at the 17th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized steroids .
Aplicaciones Científicas De Investigación
Chemistry: 17-Bromoandrosta-5,16-dien-3beta-ol is used as a reactant in the synthesis of other steroidal compounds, including Abiraterone Acetate, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor .
Biology: In biological research, this compound is studied for its potential effects on steroid hormone pathways and its role in modulating androgen and estrogen receptors .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of hormone-related disorders such as prostate cancer .
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the production of various steroidal drugs .
Mecanismo De Acción
The mechanism of action of 17-Bromoandrosta-5,16-dien-3beta-ol involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. It acts as a precursor for the synthesis of compounds that inhibit cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme crucial for androgen biosynthesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which is beneficial in treating conditions like prostate cancer .
Comparación Con Compuestos Similares
17-Iodoandrosta-5,16-dien-3beta-ol: Similar in structure but contains an iodine atom instead of bromine.
Dehydro Epiandrosterone: The parent compound from which 17-Bromoandrosta-5,16-dien-3beta-ol is derived.
Abiraterone Acetate: A derivative used in the treatment of prostate cancer.
Uniqueness: this compound is unique due to its specific bromination at the 17th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
106874-28-6 |
|---|---|
Fórmula molecular |
C19H27BrO |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-17-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H27BrO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 |
Clave InChI |
BXPUHPCDGRMSIO-USOAJAOKSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4Br)C)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


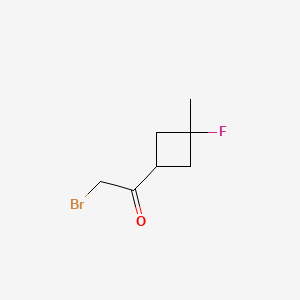

![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)
![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
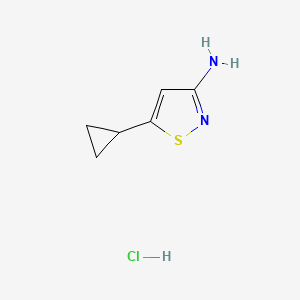
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
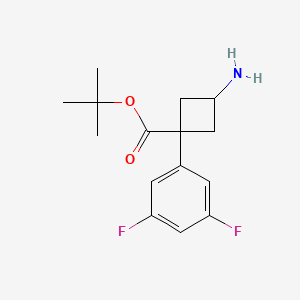
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
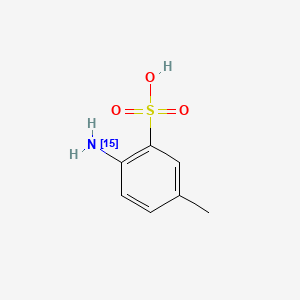
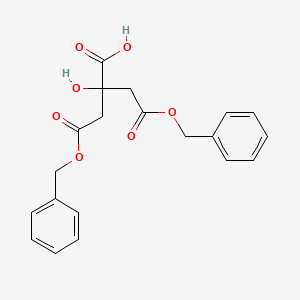
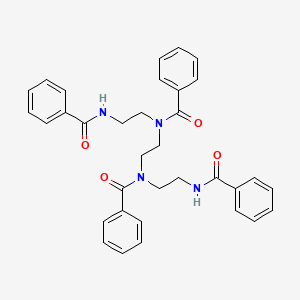
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
